N'-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide
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Overview
Description
N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a methoxyphenyl group and a propan-2-yl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide typically involves the reaction of 2-methoxyaniline with isopropylamine and an appropriate acylating agent. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or continuous flow reactors: To handle large volumes of reactants.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-methylacetamide
- N’-(2-methoxyphenyl)-N-ethylacetamide
- N’-(2-methoxyphenyl)-N-(propan-2-yl)acetamide
Uniqueness
N’-(2-methoxyphenyl)-N-(propan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored activities for specific applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)13-11(15)12(16)14-9-6-4-5-7-10(9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRMAKILGRLMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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